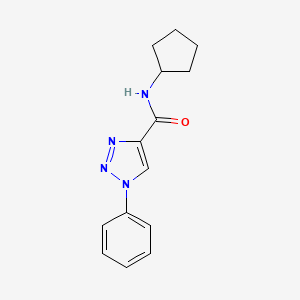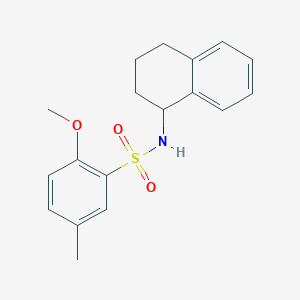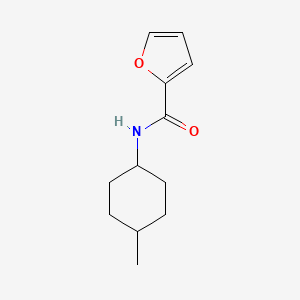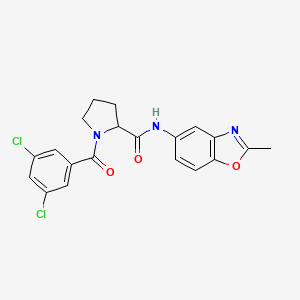
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a small molecule compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CP-1 is a triazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
Mécanisme D'action
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins in cells and ultimately leading to cell death. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis, and anti-cancer properties. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its small size, which allows it to penetrate cells easily. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also stable and can be synthesized in large quantities, making it suitable for various applications. However, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can have off-target effects, which can affect the interpretation of results.
Orientations Futures
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a chemical probe to study the function of certain proteins and enzymes in cells. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also be modified to improve its solubility and specificity, making it more suitable for various applications. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used in combination with other compounds to enhance its therapeutic effects and reduce its side effects. Overall, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several studies and has the potential to be a valuable tool in various fields of scientific research.
Méthodes De Synthèse
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. Another method involves the reaction of a cyclopentyl amine with a phenyl isocyanate, followed by the reaction with a propargyl alcohol to form N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Applications De Recherche Scientifique
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a chemical probe to study the function of certain proteins and enzymes in cells.
Propriétés
IUPAC Name |
N-cyclopentyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-4-5-7-11)13-10-18(17-16-13)12-8-2-1-3-9-12/h1-3,8-11H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXDXZYJITNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)


![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)


![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)